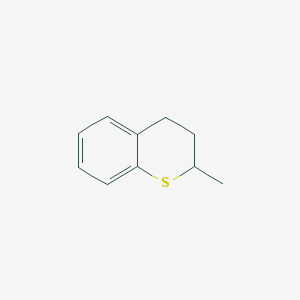

2-Methyl-thiochromane

Description

Properties

Molecular Formula |

C10H12S |

|---|---|

Molecular Weight |

164.27 g/mol |

IUPAC Name |

2-methyl-3,4-dihydro-2H-thiochromene |

InChI |

InChI=1S/C10H12S/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3 |

InChI Key |

PCRJGAAYKMGCHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC=CC=C2S1 |

Origin of Product |

United States |

Scientific Research Applications

2-Methyl-thiochromane is a thiochromane derivative with a variety of applications across scientific disciplines [1, 5]. Research indicates its use in chemistry as a building block for synthesizing complex molecules, in biology as an antimicrobial and antifungal agent, and in medicine as a potential treatment for diseases.

Scientific Research Applications

Chemistry this compound is a versatile building block in chemical synthesis [1, 3]. It can be used to create more complex sulfur-containing heterocycles and thiochromane derivatives. For example, it can participate in photocatalyst-free C-S cross-coupling reactions to form diverse thiochromane structures. Additionally, this compound is used as a precursor in synthesizing thiochromene [1, 9].

Biology Thiochromane derivatives have demonstrated potential as antimicrobial and antifungal agents [1, 5]. Studies have explored novel thiochroman-4-one derivatives for antibacterial and antifungal activities .

Medicine Research suggests that this compound and its derivatives may possess anti-inflammatory and anticancer properties, making them potential candidates for drug development [2, 1, 3, 9]. They have exhibited inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines .

Biological Activities of Chromanes and Thiochromanes

Case Studies and Research Findings

- Asymmetric Synthesis of Chiral (Thio)chromanes: A CuCl/(R,R)-Ph-BPE-catalyzed enantioselective hydroallylation of 2H-chromenes and 2H-thiochromenes with allylic phosphate electrophiles allows access to 4-allyl chromanes and thiochromanes with high yields and enantioselectivities . These chiral chromane and thiochromane products can serve as intermediates for accessing bioactive compounds .

- Anti-inflammatory Effects: Chromanes and thiochromanes exhibited significant inhibitory effects on the production of reactive oxygen species (ROS) and the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in RAW 264.7 macrophages . These findings suggest that newly synthesized chromanes and thiochromanes hold promise as potential lead compounds for the development of antioxidant and anti-inflammatory drugs .

- Antimicrobial and Antifungal Activities: Novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties were synthesized and evaluated . One compound, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m), showed better antifungal activity against Botrytis cinerea than carbendazim .

- Anticancer Activity: Chromanone derivatives have been evaluated for their biological activities, with some demonstrating potent cytotoxicity and selective SIRT2 inhibition in colon cancer cells. Chromanone analogs have also shown a significant reduction in tumor growth in prostate cancer models.

- Material Science and Optoelectronics: Thiochromenes find use in materials science and optoelectronics due to their characteristic photo-physical behavior, such as slow photodegradation and efficient biomolecular photoreaction in solution . This facilitates their use in developing laser dyes, organic light-emitting diodes (OLEDs), and fluorescent probes .

Comparison with Similar Compounds

2,2-Dimethylthiochroman-4-one

- Structure : Features two methyl groups at the 2-position and a ketone at the 4-position.

- Synthesis : Prepared via Friedel-Crafts acylation or copper-catalyzed oxidation of 2,2,6-trimethylthiochroman-4-one .

- Yield : Lower yields (12–33%) due to steric hindrance during alkylation .

- Key Spectral Data :

6-Chloro-2-methylthiochroman-4-one

6-Methylthiochroman-4-one

- Structure : Methyl group at the 6-position instead of the 2-position.

- Synthesis : Achieved via regioselective alkylation or enzymatic reduction of thiochromones .

- Key Differences : The 6-methyl derivative exhibits distinct electronic effects due to the para-substitution relative to the ketone group, altering reactivity in conjugate addition reactions .

Physicochemical and Spectral Comparisons

Notes:

- Chlorine at the 6-position (as in 6-Chloro-2-methylthiochroman-4-one) introduces electron-withdrawing effects, increasing electrophilicity at the 4-ketone position .

Research Findings and Challenges

Synthetic Challenges : Introducing aliphatic groups (e.g., methyl) to thiochromones requires specialized methods like lithium dialkylcuprate addition, which is less efficient than aryl group incorporation .

Regioselectivity : Substituent position (2- vs. 6-methyl) critically impacts electronic properties and reactivity, as seen in NMR shifts and conjugation efficiency .

Q & A

Q. What are the established synthetic routes for 2-Methyl-thiochromane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of thiophenol derivatives with methyl-substituted aldehydes or ketones under acidic or catalytic conditions. For example, Friedel-Crafts alkylation or Mitsunobu reactions may be employed to form the thiochromane backbone. Key factors include solvent selection (e.g., dichloromethane for Friedel-Crafts), temperature control (60–80°C for cyclization), and catalyst choice (e.g., BF₃·Et₂O). Yield optimization requires monitoring reaction progression via TLC or HPLC, while purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the structure, with emphasis on methyl group signals (δ 1.2–1.5 ppm for CH₃) and aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at λ = 254 nm. Differential Scanning Calorimetry (DSC) may confirm crystallinity, while FT-IR identifies sulfur-related functional groups (C-S stretch ~600–700 cm⁻¹) .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, methanol) at 25°C and 40°C. Use UV-Vis spectroscopy to track degradation (absorbance shifts at λ_max ~280 nm for thiochromane). Hydrolytic stability is pH-dependent: acidic conditions may protonate the sulfur atom, accelerating ring-opening, while alkaline conditions promote oxidation. Store solutions in inert atmospheres (argon) and amber vials to prevent photodegradation. Data should be tabulated as half-life (t₁/₂) values under each condition .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed using computational modeling?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to identify favored reaction pathways. For example, modeling methyl group orientation during cyclization can reveal steric hindrance or electronic effects (e.g., sulfur’s electron-withdrawing nature). Compare computational results with experimental NMR kinetics (e.g., NOE correlations) to validate regioselectivity. Software like Gaussian or ORCA is recommended, with output visualized via GaussView or VMD .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, incubation time). Conduct dose-response curves in triplicate using standardized protocols (e.g., ADP-Glo™ Kinase Assay). Include positive controls (staurosporine) and negative controls (DMSO-only wells). Validate cell viability via MTT assays to rule off-target cytotoxicity. Cross-reference results with published data using meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., cell line variability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor binding?

- Methodological Answer : Synthesize analogs with substitutions at the methyl group (e.g., ethyl, trifluoromethyl) or sulfur atom (e.g., sulfoxide, sulfone). Test binding affinity via surface plasmon resonance (SPR) or radioligand displacement assays (e.g., [³H]-labeled competitors). Molecular docking (AutoDock Vina) against target receptor crystallography data (PDB ID) identifies key interactions (e.g., hydrophobic pockets for methyl groups). Tabulate results as ΔG binding energies and Ki values, comparing with parent compound .

Q. What are the ethical and methodological considerations for in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample size (power analysis), use sex-balanced cohorts, and administer doses via oral gavage or IV infusion. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with deuterated internal standards. Include ethics committee approval details (IACUC protocol number) and adverse event reporting (e.g., hepatotoxicity via ALT/AST levels). Data should include bioavailability (F%), C_max, and t₁/₂ .

Literature and Data Validation

Q. How do researchers ensure reproducibility when referencing spectral data for this compound?

- Methodological Answer : Cross-validate NMR shifts with databases (e.g., SDBS, PubChem) and replicate experiments in deuterated solvents (CDCl₃ or DMSO-d₆). Report coupling constants (J values) and integration ratios. For HRMS, calibrate using sodium formate clusters and compare with theoretical isotopic patterns (mzCloud). Disclose instrument parameters (e.g., Bruker 500 MHz, ESI+ mode) to enable replication. Avoid citing non-peer-reviewed sources (e.g., ) .

Q. What strategies mitigate bias in literature reviews on this compound’s applications?

- Methodological Answer :

Use systematic review frameworks (PRISMA) to screen PubMed, SciFinder, and Google Scholar results. Exclude studies lacking experimental details (e.g., missing purity data). Employ citation tracking tools (Web of Science) to identify foundational papers. For conflicting data, apply the GRADE criteria to assess evidence quality. Document search strings (e.g., "this compound AND synthesis NOT patent") to ensure transparency .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.